molecular formula C23H30O2 B1654573 4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol CAS No. 246862-73-7

4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol

Cat. No.: B1654573
CAS No.: 246862-73-7
M. Wt: 338.5 g/mol
InChI Key: JMSYELVGVMWSKN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a hydroxyphenyl group, which is a common motif in many organic compounds, including some pharmaceuticals . The presence of multiple methyl groups and a cyclohexyl ring also suggests that this compound could have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through aromatic nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The hydroxyphenyl and cyclohexyl groups, in particular, can participate in a variety of intermolecular interactions, which could influence the compound’s overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not known, similar compounds are often involved in reactions with nucleophiles and electrophiles, due to the presence of aromatic rings and hydroxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of hydroxy groups could make it polar, and therefore soluble in polar solvents . The aromatic rings and methyl groups could also influence its reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some hydroxyphenyl-containing compounds are known to inhibit certain enzymes, which can have therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science . Further studies could also focus on developing more efficient synthesis methods or investigating its behavior in different chemical reactions .

Properties

IUPAC Name

4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O2/c1-14-7-6-8-23(13-14,19-9-15(2)21(24)16(3)10-19)20-11-17(4)22(25)18(5)12-20/h9-12,14,24-25H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSYELVGVMWSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C2=CC(=C(C(=C2)C)O)C)C3=CC(=C(C(=C3)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379353
Record name 4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246862-73-7
Record name 4-[1-(4-hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
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4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 3
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 4
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 5
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol
Reactant of Route 6
4-[1-(4-Hydroxy-3,5-dimethylphenyl)-3-methylcyclohexyl]-2,6-dimethylphenol

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